5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazole ring.
Scientific Research Applications
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the phenyl ring, which may result in different biological activities and properties.
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Another compound with a trifluoromethyl group, but with a thiazole ring instead of an oxazole ring, leading to distinct chemical and biological properties.
The unique structural features and diverse applications of this compound make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQZMCOZUJNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932594 |
Source
|
Record name | 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145440-85-3 |
Source
|
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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